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These application notes provide a comprehensive overview of the role of the Interleukin-23 (IL-

23) signaling pathway in the pathogenesis of psoriasis and the application of targeted inhibitors

in preclinical and clinical research. The protocols detailed below are intended to guide

researchers in the evaluation of novel IL-23 pathway inhibitors.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-

defined, erythematous plaques with silvery scales. The IL-23/Th17 axis is a cornerstone of

psoriasis immunopathogenesis. IL-23, a heterodimeric cytokine composed of p19 and p40

subunits, is produced by dendritic cells and macrophages.[1][2] It plays a critical role in the

differentiation, expansion, and survival of T helper 17 (Th17) cells.[1][2] These Th17 cells, in

turn, produce pro-inflammatory cytokines such as IL-17 and IL-22, which drive keratinocyte

hyperproliferation and the inflammatory cascade characteristic of psoriatic lesions.[1][3]

Consequently, targeting the IL-23 pathway has emerged as a highly effective therapeutic

strategy for psoriasis. Several monoclonal antibodies that inhibit IL-23 signaling have been

approved for the treatment of moderate-to-severe plaque psoriasis.[4][5][6]

Mechanism of Action of IL-23 Inhibitors

IL-23 inhibitors are broadly classified into two categories: those that target the unique p19

subunit of IL-23 and those that target the p40 subunit, which is shared with IL-12.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10857981?utm_src=pdf-interest
https://synapse.patsnap.com/article/what-is-the-mechanism-of-guselkumab
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-guselkumab
https://synapse.patsnap.com/article/what-is-the-mechanism-of-guselkumab
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-guselkumab
https://synapse.patsnap.com/article/what-is-the-mechanism-of-guselkumab
https://www.skintherapyletter.com/psoriasis/interleukin-23-pathogenesis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10825382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6129988/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selective p19 Subunit Inhibitors (e.g., Guselkumab, Tildrakizumab, Risankizumab): These

monoclonal antibodies bind with high specificity to the p19 subunit of IL-23, preventing its

interaction with the IL-23 receptor (IL-23R) on the surface of T cells.[1][4] This blockade

selectively inhibits the IL-23/Th17 pathway, leading to a reduction in the production of

downstream pro-inflammatory cytokines like IL-17 and IL-22.[1][2] This targeted approach

leaves the IL-12/Th1 pathway, which is involved in other immune responses, intact.[4]

Shared p40 Subunit Inhibitors (e.g., Ustekinumab): This class of inhibitors targets the p40

subunit common to both IL-12 and IL-23. By binding to p40, these agents inhibit both the Th1

and Th17 signaling pathways.[6]

The inhibition of the IL-23 signaling cascade ultimately leads to a reduction in epidermal

thickness, inflammatory cell infiltration in the skin, and a decrease in the expression of genes

associated with psoriasis.[4]

Quantitative Data from Clinical Trials
The efficacy of IL-23 inhibitors in the treatment of moderate-to-severe plaque psoriasis is

typically measured by the Psoriasis Area and Severity Index (PASI) score. A PASI 75 response,

for instance, indicates at least a 75% improvement in the PASI score from baseline. The

following tables summarize the efficacy data for prominent IL-23 inhibitors from key clinical

trials.

Table 1: Efficacy of Selective IL-23 (p19) Inhibitors in Plaque Psoriasis
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Drug (Trade
Name)

Trial Dosage
PASI 75
Response
Rate

PASI 90
Response
Rate

Guselkumab

(Tremfya)
Phase III

100 mg at weeks

0, 4, then every 8

weeks

>70% at week

16[7]

70% at week

16[7]

Tildrakizumab

(Ilumya)

reSURFACE 1 &

2 (Phase III)

100 mg or 200

mg at weeks 0,

4, then every 12

weeks

62-64% at week

12[7]
N/A

Risankizumab

(Skyrizi)

UltIMMa-1 &

UltIMMa-2

(Phase III)

150 mg at weeks

0, 4, then every

12 weeks

~75% at week 16
~47-51% at

week 16

Table 2: Efficacy of Shared IL-12/IL-23 (p40) Inhibitor in Plaque Psoriasis

Drug (Trade
Name)

Trial Dosage
PASI 75
Response
Rate

PASI 90
Response
Rate

Ustekinumab

(Stelara)

PHOENIX 1

(Phase III)

45 mg or 90 mg

at weeks 0, 4,

then every 12

weeks

67-76% at week

12[8]

42-51% at week

12

Ustekinumab

(Stelara)

PHOENIX 1

(Long-term)

45 mg or 90 mg

every 12 weeks

79-81% at 5

years[9]
N/A

Ustekinumab

(Stelara)

Real-world (8

years)
Standard dosing

76.2% over 8

years[10]

61.9% over 8

years[10]

Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of novel

IL-23 inhibitors in psoriasis research.
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Protocol 1: In Vivo IL-23-Induced Psoriasis Mouse Model
This model is used to assess the in vivo efficacy of test compounds in an acute inflammatory

skin model that mimics key features of human psoriasis.[11][12]

Materials:

Immunocompetent mice (e.g., C57BL/6)

Recombinant murine IL-23 (rmIL-23)

Test inhibitor compound and vehicle control

Phosphate-buffered saline (PBS)

Calipers for ear thickness measurement

Anesthetic

Procedure:

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the

experiment.

Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, positive control,

and different doses of the test inhibitor). A typical group size is 8-10 animals.[11]

Induction of Psoriasis-like Inflammation:

On day 0, lightly anesthetize the mice.

Administer intradermal injections of rmIL-23 into the ear pinna. A typical dose is 0.5-1 µg of

rmIL-23 in 20 µL of PBS.

Repeat the intradermal injections daily or every other day for a specified period (e.g., 4-8

days).

Treatment Administration:
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Administer the test inhibitor and controls via the desired route (e.g., subcutaneous,

intraperitoneal, or oral) at a predetermined dosing schedule, starting on day 0 or day -1.

Monitoring and Endpoints:

Ear Thickness: Measure the ear thickness daily using a caliper.

Clinical Scoring: Visually score the ears daily for erythema (redness) and scaling on a

scale of 0 to 4.

Histology: At the end of the study, euthanize the mice and collect the ear tissue for

histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and

inflammatory cell infiltration.

Gene Expression Analysis: Isolate RNA from the ear tissue to perform qPCR for key

inflammatory markers (e.g., IL-17A, IL-22, TNF-α).

Cytokine Analysis: Homogenize the ear tissue to measure protein levels of inflammatory

cytokines using ELISA or multiplex assays.

Protocol 2: In Vitro Th17 Cell Differentiation Assay
This assay is used to evaluate the ability of a test compound to inhibit the IL-23-mediated

differentiation and cytokine production of Th17 cells.

Materials:

Human or murine naïve CD4+ T cells

Anti-CD3 and anti-CD28 antibodies

Recombinant human or murine IL-6, TGF-β, and IL-23

Test inhibitor compound and vehicle control

Cell culture medium (e.g., RPMI-1640) with supplements

ELISA kits for IL-17A and IL-22
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Flow cytometry antibodies (e.g., anti-CD4, anti-IL-17A)

Procedure:

Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood

mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS).

Cell Culture and Differentiation:

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

Seed the naïve CD4+ T cells in the coated plate.

Add a Th17-polarizing cytokine cocktail containing IL-6 and TGF-β to the cell culture

medium.

Add different concentrations of the test inhibitor or vehicle control to the respective wells.

IL-23 Stimulation:

After 2-3 days of culture, add IL-23 to the wells to promote the expansion and stabilization

of the Th17 phenotype.

Analysis of Cytokine Production:

After a total of 4-5 days of culture, collect the cell culture supernatants.

Measure the concentrations of IL-17A and IL-22 in the supernatants using ELISA.

Flow Cytometry Analysis:

Restimulate the cells with PMA and ionomycin in the presence of a protein transport

inhibitor (e.g., Brefeldin A) for 4-6 hours.

Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing

CD4+ T cells by flow cytometry.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the IL-23 signaling pathway in psoriasis and a typical

experimental workflow for testing IL-23 inhibitors.
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Caption: IL-23 signaling pathway in psoriasis and the mechanism of action of IL-23 inhibitors.
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Caption: Experimental workflow for the development of IL-23 inhibitors for psoriasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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